Superior In Vivo Target Engagement and EEG-Defined Wakefulness vs. CDPPB and ADX47273
LSN2814617 and its close analog LSN2463359 demonstrated clear in vivo target engagement and robust wake-promoting effects in EEG studies, whereas the earlier-generation mGlu5 PAMs CDPPB and ADX47273 showed poor evidence of in vivo target engagement in either receptor occupancy assays or EEG disturbance [1]. This represents a fundamental differentiation in the ability of these compounds to engage the target in a living system.
| Evidence Dimension | In vivo target engagement and EEG-defined wakefulness |
|---|---|
| Target Compound Data | Marked wake-promoting properties; dose-dependent displacement of MPEPy from hippocampus; clear EEG evidence of target engagement. |
| Comparator Or Baseline | CDPPB and ADX47273: Relatively poor evidence of in vivo target engagement in receptor occupancy or EEG assays. |
| Quantified Difference | Qualitative difference: Clear evidence of in vivo activity for LSN2814617/LSN2463359 versus poor evidence for CDPPB/ADX47273. |
| Conditions | In vivo rat studies; receptor occupancy using MPEPy displacement; EEG recording. |
Why This Matters
In vivo target engagement is a prerequisite for any study aiming to link mGlu5 modulation to behavioral or physiological outcomes; compounds lacking this property (CDPPB, ADX47273) are unsuitable for such investigations.
- [1] Gilmour G, Broad LM, Wafford KA, et al. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat. Neuropharmacology. 2013;64:224-239. View Source
